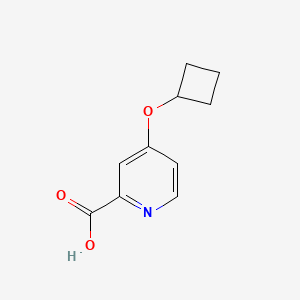
Methyl 2-chloro-2-(3,4-dichlorophenyl)acetate
Descripción general
Descripción
“Methyl 2-chloro-2-(3,4-dichlorophenyl)acetate” is a chemical compound with the CAS Number: 1247164-66-4 . It has a molecular weight of 253.51 . The IUPAC name for this compound is methyl chloro (3,4-dichlorophenyl)acetate .
Molecular Structure Analysis
The InChI code for “Methyl 2-chloro-2-(3,4-dichlorophenyl)acetate” is 1S/C9H7Cl3O2/c1-14-9(13)8(12)5-2-3-6(10)7(11)4-5/h2-4,8H,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
“Methyl 2-chloro-2-(3,4-dichlorophenyl)acetate” is a compound with a molecular weight of 253.51 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.Aplicaciones Científicas De Investigación
Suzuki–Miyaura Coupling
This compound could potentially be used in Suzuki–Miyaura (SM) cross-coupling reactions . SM coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Synthesis of Dimethyl Carbonate
Methyl 2-chloro-2-(3,4-dichlorophenyl)acetate may be used in the synthesis of dimethyl carbonate . It can regenerate the PdCl2-CuCl2/activated carbon catalyst used for this synthesis .
Preparation of (Carboxymethyl) Trimethylammonium Chloride Esters
This compound was used in the preparation of (carboxymethyl) trimethylammonium chloride esters . These esters have various applications in the field of organic chemistry .
Synthesis of Octakis - (Carbethoxymethoxy)calix Arene
Methyl 2-chloro-2-(3,4-dichlorophenyl)acetate may be used in the synthesis of octakis - (carbethoxymethoxy)calix arene . This compound has potential applications in the field of supramolecular chemistry .
Antiviral Activity
Indole derivatives, which can be synthesized from Methyl 2-chloro-2-(3,4-dichlorophenyl)acetate, have shown antiviral activity . For example, 7-Ethoxy-1-methyl-4, 9-dihydro-3 H -pyrido [3, 4- b ]indole derivatives were reported as anti-Herpes Simplex virus-1 (HSV-1) compounds .
Antifungal Activity
Compounds containing the 1,2,4-triazole moiety, which can potentially be synthesized from Methyl 2-chloro-2-(3,4-dichlorophenyl)acetate, are known to have antifungal activity . For example, fluconazole and itraconazole, which contain the 1,2,4-triazole moiety, are very effective antifungal drugs .
Mecanismo De Acción
Target of Action
Methyl 2-chloro-2-(3,4-dichlorophenyl)acetate is a complex organic compoundSimilar compounds have been known to target various enzymes and receptors in the body, influencing their function and leading to various physiological effects .
Mode of Action
It’s likely that it interacts with its targets through a process of binding and unbinding, leading to changes in the function of the target molecules . This can result in a variety of effects, depending on the specific target and the nature of the interaction.
Biochemical Pathways
Similar compounds have been known to influence a variety of pathways, including those involved in cell signaling, metabolism, and gene expression . The downstream effects of these interactions can be diverse and depend on the specific pathway and cell type involved.
Pharmacokinetics
Similar compounds are often absorbed through the gastrointestinal tract or lungs, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in urine or feces . These properties can significantly impact the bioavailability of the compound and its ability to reach its targets.
Result of Action
Similar compounds have been known to cause a variety of effects, ranging from changes in cell signaling and function to cytotoxic effects . The specific effects depend on the nature of the compound’s interaction with its targets and the specific cell types involved.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 2-chloro-2-(3,4-dichlorophenyl)acetate. Factors such as temperature, pH, and the presence of other molecules can influence the compound’s stability and its ability to interact with its targets . Additionally, the compound’s action can be influenced by the physiological environment within the body, including factors such as blood flow, tissue type, and the presence of other compounds.
Safety and Hazards
Propiedades
IUPAC Name |
methyl 2-chloro-2-(3,4-dichlorophenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl3O2/c1-14-9(13)8(12)5-2-3-6(10)7(11)4-5/h2-4,8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAAJZIHFRZPQLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=C(C=C1)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-2-(3,4-dichlorophenyl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



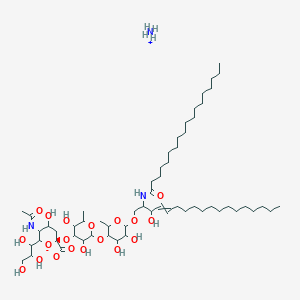
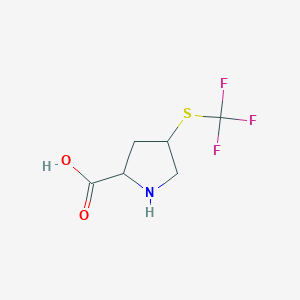
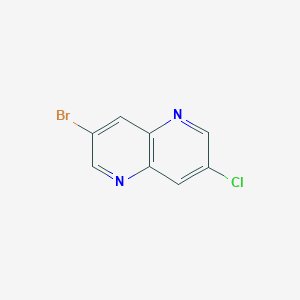
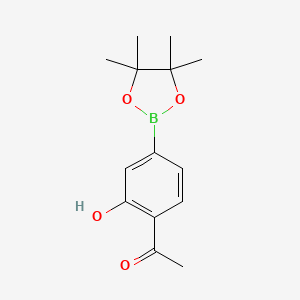
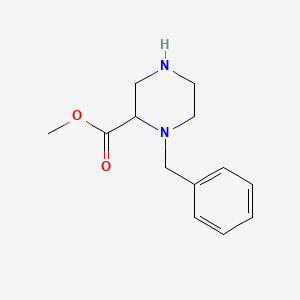
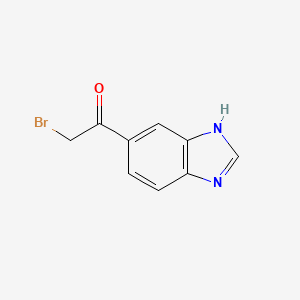
![Tert-butyl 5-chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B3093635.png)
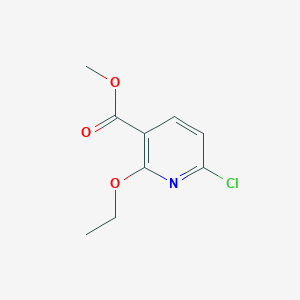
![3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B3093645.png)
![3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane](/img/structure/B3093647.png)
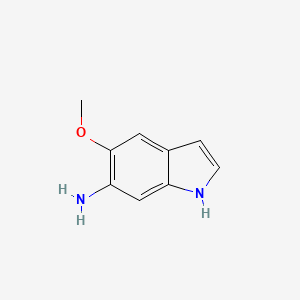
![N-[(4-fluorophenyl)methyl]cyclobutanamine](/img/structure/B3093653.png)

